

An In-depth Technical Guide to (R)-Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Methyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B1588834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.^[1] Its stereochemically defined structure, featuring a hydroxyl group and a phenyl ring, makes it a critical intermediate for introducing chirality into more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and analytical characterization, offering practical insights for laboratory applications and drug development workflows.

Physicochemical Properties

(R)-Methyl 2-hydroxy-3-phenylpropanoate is typically a white to almost white crystalline powder or a colorless liquid with a faint, sweet odor.^[1] It exhibits limited solubility in water but is soluble in a range of common organic solvents.^[1]

Property	Value	Source(s)
CAS Number	27000-00-6	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1]
Molecular Weight	180.20 g/mol	[1]
Appearance	White to almost white powder/crystal	[1]
Boiling Point	115 °C at 3 mmHg	[2]
Solubility	Sparingly soluble in water; Soluble in organic solvents	[1]
Predicted pKa	13.00 ± 0.20	[1]
Predicted LogP	1.27	[1]

Stereochemistry and Optical Activity

The "(R)" designation in **(R)-Methyl 2-hydroxy-3-phenylpropanoate** signifies the stereochemical configuration at the chiral center (the carbon atom bearing the hydroxyl group). The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the compound. While a specific value for the (R)-enantiomer is not readily available in the searched literature, the closely related (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate has a reported specific rotation of $[\alpha]^{20}/D = +8$ to $+12^\circ$ (c=1 in CHCl₃).[\[3\]](#) It is imperative for researchers to experimentally determine the specific rotation of their synthesized or procured **(R)-Methyl 2-hydroxy-3-phenylpropanoate** to verify its enantiomeric identity and purity.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quality control of **(R)-Methyl 2-hydroxy-3-phenylpropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the pure (R)-enantiomer were not found in the search results, the expected ¹H and ¹³C NMR spectral data can be predicted based on its structure.

- ^1H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the methine proton adjacent to the hydroxyl group, signals for the diastereotopic methylene protons of the benzyl group, and a singlet for the methyl ester protons.
- ^{13}C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon of the ester.

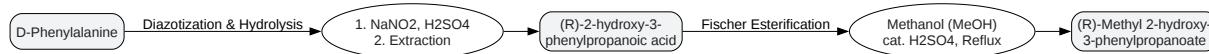
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

- A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm^{-1} .
- A strong C=O stretching band for the ester carbonyl group, usually around 1735-1750 cm^{-1} .
- C-H stretching bands for the aromatic and aliphatic portions of the molecule.
- C-O stretching bands for the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M^+) would be expected at m/z 180. Common fragmentation patterns for similar structures often involve the loss of the methoxy group (-OCH₃) or the carboxyl group (-COOCH₃), as well as cleavage of the bond between the alpha and beta carbons.[4][5] A prominent peak at m/z 91, corresponding to the tropylium ion (C_7H_7^+), is a characteristic fragment for compounds containing a benzyl group.[6]


Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of **(R)-Methyl 2-hydroxy-3-phenylpropanoate**. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose (e.g., Chiralpak® columns), are highly effective for separating a wide range of enantiomers, including compounds of this type.[2][7][8]

A typical method development strategy would involve screening different Chiralpak columns (e.g., AD, AS, OD) with various mobile phases, often consisting of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[7] The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution.

Synthesis and Purification

The synthesis of **(R)-Methyl 2-hydroxy-3-phenylpropanoate** is typically achieved through a two-step process starting from the readily available and enantiopure amino acid, D-phenylalanine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(R)-Methyl 2-hydroxy-3-phenylpropanoate**.

Step 1: Synthesis of **(R)-2-hydroxy-3-phenylpropanoic acid**

This step involves the diazotization of the amino group of D-phenylalanine, followed by hydrolysis to the corresponding α -hydroxy acid. This reaction proceeds with retention of configuration at the chiral center.

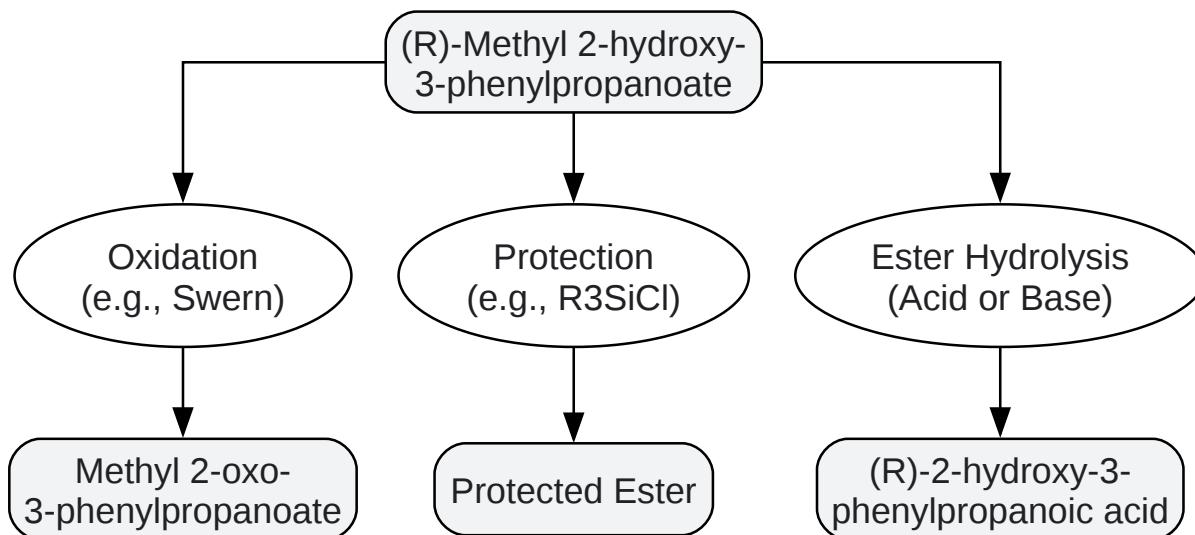
Experimental Protocol:

- Dissolve D-phenylalanine (1 equivalent) in 1N sulfuric acid and cool the solution to 0 °C in an ice bath.[9]

- Slowly add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature at 0 °C.[9]
- Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 3 hours.[9]
- Extract the product into an organic solvent such as diethyl ether.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by crystallization from a suitable solvent system (e.g., ether/hexane) to yield (R)-2-hydroxy-3-phenylpropanoic acid as a colorless solid.[9]

Step 2: Fischer Esterification to (R)-Methyl 2-hydroxy-3-phenylpropanoate

The carboxylic acid is converted to the methyl ester via Fischer esterification, an acid-catalyzed reaction with methanol.


Experimental Protocol:

- Dissolve (R)-2-hydroxy-3-phenylpropanoic acid (1 equivalent) in an excess of methanol, which also serves as the solvent.[10]
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.[10][11]
- Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable method (e.g., TLC or GC).[11]
- Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.[10]
- Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[10][11]

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **(R)-Methyl 2-hydroxy-3-phenylpropanoate**.
- The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

The two primary functional groups, the secondary alcohol and the methyl ester, dictate the chemical reactivity of **(R)-Methyl 2-hydroxy-3-phenylpropanoate**.

[Click to download full resolution via product page](#)

Caption: Key reactions of **(R)-Methyl 2-hydroxy-3-phenylpropanoate**.

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to the corresponding ketone, methyl 2-oxo-3-phenylpropanoate. Mild oxidation conditions are typically employed to avoid side reactions. The Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine at low temperatures, is a well-established method for this transformation that is tolerant of many other functional groups.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions. Silyl ethers are a common choice for protecting alcohols due to their ease of formation and removal under specific conditions.[15][16][17] For example, reaction with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole, will yield the corresponding silyl ether.[16] This protecting group is stable to a wide range of non-acidic reagents and can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[15]

Ester Hydrolysis

The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF, is often preferred as it is typically faster and less prone to side reactions.

Applications in Pharmaceutical Synthesis

(R)-Methyl 2-hydroxy-3-phenylpropanoate is a versatile chiral synthon. For instance, a closely related derivative, Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a key intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel.[18] The stereochemistry of the starting material is crucial for establishing the correct stereochemistry in the final drug molecule.

Safety and Handling

(R)-Methyl 2-hydroxy-3-phenylpropanoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[19][20]

- Hazard Statements: H302, H315, H319, H335[20]
- Precautionary Statements: P261, P280, P305+P351+P338[20]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a dry, cool place.[1]

Specific toxicological data, such as an LD50 value, were not found in the performed searches. In the absence of comprehensive toxicity data, it is prudent to treat this compound with a high degree of caution.

Conclusion

(R)-Methyl 2-hydroxy-3-phenylpropanoate is a fundamentally important chiral building block with well-defined physicochemical properties. Its synthesis from D-phenylalanine is straightforward, and its functional groups can be manipulated through a variety of standard organic reactions, making it a versatile tool in asymmetric synthesis. A thorough understanding of its properties, handling, and analytical characterization is essential for its effective application in research and development, particularly in the pharmaceutical industry where stereochemical control is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinfo.com [nbinfo.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. medlifemastery.com [medlifemastery.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. zmsilane.com [zmsilane.com]
- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 19. community.wvu.edu [community.wvu.edu]
- 20. cerritos.edu [cerritos.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Methyl 2-hydroxy-3-phenylpropanoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588834#r-methyl-2-hydroxy-3-phenylpropanoate-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

